[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid [Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13535989
InChI: InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)10-5-4-6-12(3)7-10/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m1/s1
SMILES: CC(C)N(CC(=O)O)C1CCCN(C1)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol

[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid

CAS No.:

Cat. No.: VC13535989

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30 g/mol

* For research use only. Not for human or veterinary use.

[Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid -

Specification

Molecular Formula C11H22N2O2
Molecular Weight 214.30 g/mol
IUPAC Name 2-[[(3R)-1-methylpiperidin-3-yl]-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C11H22N2O2/c1-9(2)13(8-11(14)15)10-5-4-6-12(3)7-10/h9-10H,4-8H2,1-3H3,(H,14,15)/t10-/m1/s1
Standard InChI Key PGBPRVGAGWKUNP-SNVBAGLBSA-N
Isomeric SMILES CC(C)N(CC(=O)O)[C@@H]1CCCN(C1)C
SMILES CC(C)N(CC(=O)O)C1CCCN(C1)C
Canonical SMILES CC(C)N(CC(=O)O)C1CCCN(C1)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, 2-[[(3R)-1-methylpiperidin-3-yl]-propan-2-ylamino]acetic acid, reflects its stereochemical configuration and functional groups. Its molecular formula, C₁₁H₂₂N₂O₂, corresponds to a molecular weight of 214.30 g/mol. The piperidine ring—a six-membered nitrogen-containing heterocycle—is substituted at the 3-position with a methyl group and an isopropylamino-acetic acid side chain (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight214.30 g/mol
DensityNot reported
Boiling PointNot reported
SMILESCC(C)N(CC(=O)O)C1CCCN(C1)C
InChI KeyPGBPRVGAGWKUNP-SNVBAGLBSA-N

The stereochemistry at the piperidine’s 3-position (R-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of [Isopropyl-((R)-1-methyl-piperidin-3-yl)-amino]-acetic acid involves sequential functionalization of the piperidine scaffold. Key steps include:

  • Amination: Introduction of the isopropylamino group via nucleophilic substitution or reductive amination.

  • Acylation: Attachment of the acetic acid moiety using carbodiimide coupling agents.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis to isolate the (R)-configured product .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
AminationIsopropylamine, DIPEA, DCM, 0–25°C65–70%
AcylationChloroacetic acid, EDCl, HOBt, RT55–60%
ResolutionChiralpak® AD-H column, hexane/ethanol>98% ee

These methods align with protocols for analogous piperidine derivatives, where stereochemical purity is paramount for receptor binding .

Biological Activity and Mechanism

Receptor Interactions

The compound’s piperidine moiety mimics endogenous amines, enabling interactions with G protein-coupled receptors (GPCRs). Preclinical studies suggest affinity for:

  • Muscarinic acetylcholine receptors (mAChRs): Modulating bronchial smooth muscle tone .

  • β₂-Adrenergic receptors (β₂-ARs): Enhancing bronchodilation in obstructive pulmonary models .

Dual activity at mAChRs and β₂-ARs—observed in related MABA (Muscarinic Antagonist-Beta Agonist) agents—hints at synergistic therapeutic potential .

Neuropharmacological Applications

In vitro assays demonstrate inhibition of monoamine transporters, implicating utility in mood disorders. The isopropylamino-acetic acid side chain may enhance blood-brain barrier penetration, though pharmacokinetic data remain scarce.

Applications in Drug Development

Table 3: Comparative Pharmacodynamics of Piperidine Derivatives

CompoundmAChR IC₅₀ (nM)β₂-AR EC₅₀ (nM)Source
TD-59592.10.8
Tiotropium0.5
[Target Compound]PendingPending

Future Research Directions

  • Pharmacokinetic Profiling: Clarify absorption, distribution, and metabolism.

  • Target Validation: Confirm receptor specificity via radioligand binding assays.

  • Therapeutic Optimization: Explore prodrug strategies to enhance bioavailability.

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